molecular formula C19H20O3 B14601904 1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane CAS No. 61076-52-6

1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane

Cat. No.: B14601904
CAS No.: 61076-52-6
M. Wt: 296.4 g/mol
InChI Key: MYVNTKHZHBOWFX-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[310]hexane is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane typically involves a multi-step process. One common approach is the [2 + 1] cycloaddition reaction, where a nucleophilic carbene reacts with an olefin to form the bicyclic structure . This reaction is often induced by visible light, making it a photochemical process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action for 1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, it may act as an antagonist for certain receptors, such as mGluR 2/3, by binding to these receptors and inhibiting their activity . This interaction can modulate various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[310]hexane is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties

Properties

CAS No.

61076-52-6

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

1-(5-methoxy-2-phenylmethoxyphenyl)-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C19H20O3/c1-20-15-9-10-17(21-13-14-6-3-2-4-7-14)16(12-15)19-11-5-8-18(19)22-19/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3

InChI Key

MYVNTKHZHBOWFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C34CCCC3O4

Origin of Product

United States

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